molecular formula C7H8O2S2 B6278426 3-(METHYLSULFONYL)BENZENETHIOL CAS No. 3814-24-2

3-(METHYLSULFONYL)BENZENETHIOL

Cat. No.: B6278426
CAS No.: 3814-24-2
M. Wt: 188.3 g/mol
InChI Key: LAFMARYOENPVOL-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)benzenethiol is an organosulfur compound with the molecular formula C₇H₈O₂S₂ and a molecular weight of 188.27 g/mol . This compound is characterized by the presence of a thiol group (-SH) and a methylsulfonyl group (-SO₂CH₃) attached to a benzene ring. It is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)benzenethiol typically involves the introduction of the thiol group into an aromatic compound. One common method is the reaction of benzene derivatives with sulfur or its inorganic compounds. For instance, thiophenol can be synthesized using elemental sulfur and anhydrous aluminum chloride, which react with benzene at 75–80°C . Another method involves the reaction of aryl magnesium halides with elemental sulfur, followed by decomposition of the resulting halothiolates with diluted acids or water .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of both aromatic and heteroaromatic thiols . Additionally, the use of copper(I) iodide-catalyzed cross-coupling reactions with elemental sulfur has been explored for the synthesis of aryl thiols .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)benzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

3-(Methylsulfonyl)benzenethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The sulfonyl group can participate in redox reactions, affecting cellular processes. These interactions can influence pathways involved in oxidative stress, signal transduction, and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonyl)benzenethiol is unique due to the presence of both a thiol and a methylsulfonyl group on the benzene ring

Properties

CAS No.

3814-24-2

Molecular Formula

C7H8O2S2

Molecular Weight

188.3 g/mol

IUPAC Name

3-methylsulfonylbenzenethiol

InChI

InChI=1S/C7H8O2S2/c1-11(8,9)7-4-2-3-6(10)5-7/h2-5,10H,1H3

InChI Key

LAFMARYOENPVOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)S

Purity

95

Origin of Product

United States

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